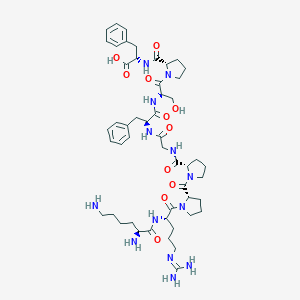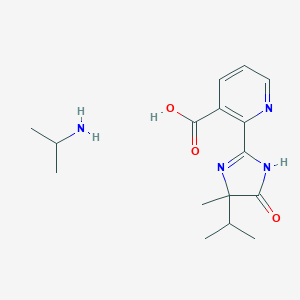![molecular formula C44H68N10O9 B013218 (2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid CAS No. 261969-05-5](/img/structure/B13218.png)
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
描述
Synthesis Analysis
The synthesis of complex amino acids or peptides involves stereoselective preparation techniques. For instance, Ishibuchi et al. (1992) demonstrated the stereoselective synthesis of related amino acids from chiral synthons, highlighting the importance of stereochemistry in the synthesis of complex biomolecules (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992). Similarly, Shibata, Itoh, & Terashima (1998) achieved the synthesis of a key component of HIV protease inhibitors through highly diastereoselective cyanohydrin formation, showcasing the precision required in synthesizing biologically active compounds (Shibata, Itoh, & Terashima, 1998).
Molecular Structure Analysis
The structure of amino acids and peptides is crucial for their function. Studies like that by Egorov et al. (2010) on the synthesis and X-ray structure analysis of potential antiviral agents demonstrate the significance of molecular structure in understanding the biological activity of compounds (Egorov, Rusinov, Slepukhin, & Chupakhin, 2010).
Chemical Reactions and Properties
Chemical reactions involving amino acids often involve modifications to side chains or backbones to alter their properties or introduce new functionalities. The work of Griesbeck, Mauder, & Müller (1992) on the photochemistry of N-phthaloyl α-amino acid esters illustrates how light-induced reactions can lead to the formation of β,γ-unsaturated α-amino acids, among other products, highlighting the diverse reactivity of amino acid derivatives (Griesbeck, Mauder, & Müller, 1992).
Physical Properties Analysis
The study of the physical properties of amino acids, such as their thermodynamic behavior in different solutions, is fundamental to understanding their stability and interactions. Pal & Chauhan (2011) investigated the volumetric and ultrasonic properties of various amino acids in aqueous solutions, providing insight into the solute-solvent interactions that can influence the stability and behavior of peptides and proteins in biological systems (Pal & Chauhan, 2011).
Chemical Properties Analysis
Understanding the chemical properties of amino acids, including their reactivity and interaction with other molecules, is crucial for their application in peptide synthesis and drug design. The synthesis and structural studies by Avila-Montiel et al. (2015) of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids showcase the intricate interactions and potential applications of amino acid derivatives in medicinal chemistry (Avila-Montiel et al., 2015).
科学研究应用
Synthesis Techniques
The compound has been a subject of research in the context of synthesis techniques. For instance, Ishibuchi et al. (1992) discussed the stereoselective preparation of similar amino acids from specific chiral synthons, highlighting the complexity and precision involved in synthesizing such compounds (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
Computational Peptidology
Flores-Holguín et al. (2019) used computational peptidology, aided by conceptual density functional theory, to study the chemical reactivity of peptides, including compounds similar to the one . This approach provides insights into the molecular properties and structures, important for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Structural Analysis and Confirmation
Kirihata et al. (1995) focused on the synthesis and structural confirmation of unusual amino acids, including those structurally related to your compound of interest. Their work emphasizes the importance of structural analysis in understanding the properties of such complex molecules (Kirihata, Nakao, Fukuari, & Ichimoto, 1995).
Impact on Aminopeptidases
Rich et al. (1984) explored the inhibition of aminopeptidases by derivatives of compounds similar to the one you're interested in. Their research provides insights into the interaction of these compounds with enzymes, which is crucial for understanding their potential therapeutic applications (Rich, Moon, & Harbeson, 1984).
Conformational Analysis
In 2003, Casanovas et al. investigated the conformational preferences of cyclopropane analogues of phenylalanine, which share structural similarities with your compound. This study highlights the significance of conformational analysis in predicting the behavior of such complex molecules (Casanovas, Jiménez, Cativiela, Pérez, & Alemán, 2003).
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O9/c1-27(2)37(47)42(60)51-31(19-11-13-21-45)40(58)53-33(23-29-15-7-5-8-16-29)39(57)48-26-36(56)54-38(28(3)4)43(61)49-25-35(55)50-34(24-30-17-9-6-10-18-30)41(59)52-32(44(62)63)20-12-14-22-46/h5-10,15-18,27-28,31-34,37-38H,11-14,19-26,45-47H2,1-4H3,(H,48,57)(H,49,61)(H,50,55)(H,51,60)(H,52,59)(H,53,58)(H,54,56)(H,62,63)/t31-,32-,33-,34-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFGXCPBIYSPH-FFIZALLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



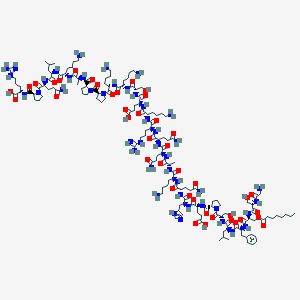
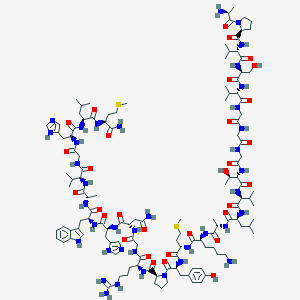
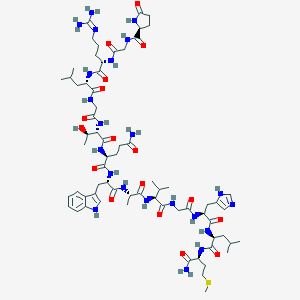

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
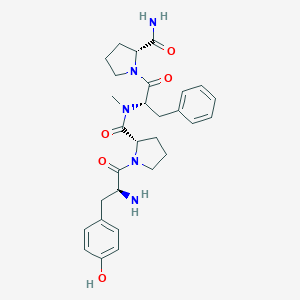


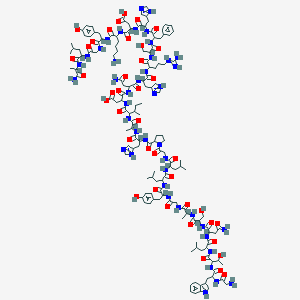
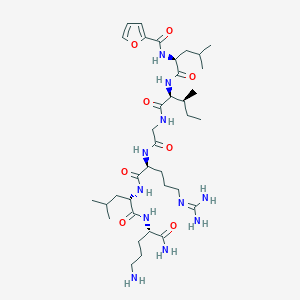
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
